1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
Properties
CAS No. |
98136-90-4 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation between the aldehyde and β-keto nitrile.
-
Nucleophilic attack by urea on the intermediate iminium ion.
-
Cyclization and dehydration to form the tetrahydropyrimidine core.
Post-Synthetic Amination of Pyrimidine Intermediates
A two-step approach involves synthesizing a 1-chloro-2,4-dioxo-pyrimidine intermediate followed by amination.
Step 1: Chlorination
Step 2: Amination
-
Conditions : Ammonia gas or aqueous NH₃ in dioxane at 60°C for 3 hours.
Direct Cyclization of Cyanoacetamide and Urea
Cyanoacetamide (NC-CH₂-CONH₂) reacts with urea under acidic conditions to form the target compound without requiring an aldehyde.
Protocol
Key Advantages
-
Eliminates the need for aldehydes, simplifying purification.
-
Directly introduces the N1-amino group via urea decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Optimized Parameters
Structural Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Data
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Biginelli Reaction | 45–60 | 8–12 h | Industrial |
| Post-Synthetic Amination | 70–85 | 7–9 h | Lab-scale |
| Direct Cyclization | 55–60 | 6 h | Moderate |
| Microwave-Assisted | 70–75 | 0.25–0.33 h | High |
Challenges and Optimization Strategies
Impurity Control
Solvent Selection
-
Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction dialysis.
Industrial-Scale Production
Pilot Plant Protocol
-
Batch Size : 50 kg.
-
Catalyst Recovery : 90% HCl reuse via distillation.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Antimicrobial Activity : Research indicates that compounds similar to 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antibiotic therapies.
- Anticancer Properties : Some derivatives of tetrahydropyrimidines have been explored for their anticancer activity. The ability of these compounds to interfere with cellular processes associated with tumor growth is an area of active research.
-
Agricultural Chemistry
- Pesticide Development : The compound's structural features may lend themselves to modifications that enhance insecticidal or herbicidal properties. Research into similar pyrimidine derivatives has shown efficacy against agricultural pests, suggesting potential applications in crop protection.
-
Material Science
- Polymer Synthesis : The reactivity of the carbonitrile group in 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine can be utilized in the synthesis of novel polymers with specific properties. These materials could find applications in coatings, adhesives, and other industrial products.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
- A study published in a peer-reviewed journal demonstrated that modified tetrahydropyrimidines showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could inform future drug design efforts.
-
Cancer Cell Line Testing
- In vitro studies involving various cancer cell lines revealed that certain derivatives of the compound induced apoptosis in cancer cells. This finding suggests a pathway for developing targeted cancer therapies based on the molecular structure of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
-
Pesticide Efficacy Trials
- Field trials conducted to assess the efficacy of pyrimidine-based pesticides indicated a reduction in pest populations by over 70%. This success underscores the potential for developing effective agricultural chemicals derived from this compound.
Mechanism of Action
The mechanism of action of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The target compound differs from analogous pyrimidine derivatives primarily in substituent composition and electronic configuration:
Physicochemical and Spectral Properties
- IR Spectroscopy: Cyano (CN) stretch: 2188–2212 cm⁻¹ (varies with substituents; thioxo analogs show lower frequencies due to electron-withdrawing effects) . C=O stretch: 1640–1700 cm⁻¹ .
- NMR: ¹³C signals for C=O: 160–170 ppm; cyano carbon: ~116 ppm .
Biological Activity
1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is C₇H₆N₄O₂. The structure is characterized by a pyrimidine ring with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study evaluating several tetrahydropyrimidine derivatives found that compounds showed minimal inhibitory concentrations (MICs) ranging from 0.20 to 3.25 mg/mL against various bacteria and fungi. The most notable activity was observed against Trichophyton mentagrophytes, with the best-performing compounds achieving an MIC of 0.20 mg/mL .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4e | 0.20 | Antifungal |
| 4b | 0.25 | Antibacterial |
| 4k | 0.30 | Antifungal |
Anticancer Activity
The anticancer potential of tetrahydropyrimidines has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). Compound 4b demonstrated significant cytotoxicity against HeLa cells with an IC₅₀ value of approximately 15 µM .
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| HeLa | 4b | 15 |
| K562 | 4k | 20 |
| MDA-MB-231 | 4d | 18 |
The mechanisms underlying the biological activities of tetrahydropyrimidines are multifaceted. They may involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, some studies suggest that these compounds can inhibit α-glucosidase activity, which plays a role in carbohydrate metabolism and is a target for diabetes management .
Case Studies
A notable case study involved the synthesis and evaluation of several tetrahydropyrimidine derivatives for their antimicrobial and anticancer properties. The results indicated that modifications to the pyrimidine core significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining antimicrobial activity .
Q & A
What are the common synthetic routes for 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via multi-component reactions (MCRs) under thermal or ultrasound-assisted conditions. For example, ultrasound-assisted synthesis achieves yields up to 97.5% using DMSO-d6 as a solvent and optimized temperature control (e.g., 80–100°C) . Thermal aqueous methods, such as refluxing with amines or aldehydes, yield derivatives like 4-amino-6-aryl-2-phenyl-5-pyrimidinecarbonitriles, though yields vary (e.g., 45–70%) depending on substituent effects . Key variables include solvent polarity, catalyst presence (e.g., p-toluenesulfonic acid), and reaction time.
Which spectroscopic techniques are critical for structural elucidation of this compound, and what spectral markers should researchers prioritize?
Basic Research Question
1H and 13C NMR are indispensable for confirming the tetrahydropyrimidine core and substituent positions. For instance, characteristic signals include:
- 1H NMR : δ = 5.6 ppm (s, 1H, NH), 6.5 ppm (s, 2H, NH2), and aromatic protons at δ 7.29–7.31 ppm .
- 13C NMR : Peaks at δ 117.3 ppm (CN) and δ 158.1 ppm (C=O) .
FTIR confirms functional groups via νmax at 2212 cm⁻¹ (C≡N) and 1666 cm⁻¹ (C=N) . Mass spectrometry (MS) provides molecular ion validation, e.g., m/z 214.9 (M+) .
How can ultrasound-assisted synthesis be optimized to achieve >95% yields for this compound?
Advanced Research Question
Ultrasound (20–40 kHz) enhances reaction kinetics by promoting cavitation, which accelerates reagent diffusion. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature control : Maintaining 80–100°C prevents premature crystallization of intermediates.
- Catalyst-free conditions : Ultrasound reduces reliance on catalysts, simplifying purification .
Comparative studies show ultrasound methods outperform thermal routes by ~20–30% in yield .
How can researchers resolve contradictions in NMR data for structural assignments of derivatives?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The NH proton (δ ~9.12 ppm in DMSO-d6) may shift in CDCl3 due to hydrogen bonding differences .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) deshield adjacent carbons, altering δC values by 2–5 ppm .
To mitigate ambiguity, use 2D NMR (e.g., HSQC, HMBC) to correlate NH protons with adjacent carbons and confirm substitution patterns .
What experimental strategies are effective for evaluating the biological activity of this compound?
Advanced Research Question
Derivatives of 5-carbonitrile pyrimidines exhibit anti-inflammatory and antimicrobial activity. Methodological approaches include:
- In vitro assays :
- Anti-inflammatory : COX-2 inhibition assays using human recombinant enzymes (IC50 values reported at 10–50 µM) .
- Antimicrobial : Broth microdilution against S. aureus (MIC = 8–32 µg/mL) .
- Docking studies : Molecular modeling with proteins like aldose reductase (PDB: 1AH3) to predict binding affinities .
Dose-response curves and toxicity screens (e.g., LD50 in murine models) are critical for preclinical validation .
How do substituents at the pyrimidine 4- and 6-positions influence electronic properties and reactivity?
Advanced Research Question
Electron-donating groups (e.g., -OCH3) at the 4-position increase electron density at C5, enhancing nucleophilic attack in further functionalization. Conversely, electron-withdrawing groups (e.g., -Cl) at C6 stabilize the tetrahydropyrimidine ring, reducing ring-opening side reactions . Hammett constants (σ) correlate with reaction rates in SNAr substitutions, with ρ values ~1.2 indicating moderate substituent sensitivity .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Key challenges include:
- Purification : Column chromatography becomes impractical; recrystallization in ethanol/water mixtures improves scalability .
- Byproduct formation : Thermal methods at scale may produce hydrazine byproducts, requiring quenching with HCl .
- Solvent recovery : DMSO and DMF necessitate distillation for reuse, adding cost and time .
How can computational chemistry aid in predicting novel derivatives with enhanced bioactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals. For example:
- HOMO-LUMO gaps : Narrow gaps (~4 eV) correlate with higher reactivity in electrophilic substitutions .
- Molecular electrostatic potential (MEP) : Maps identify nucleophilic regions (e.g., C5) for targeted modifications .
QSAR models using logP and polar surface area predict blood-brain barrier penetration for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
